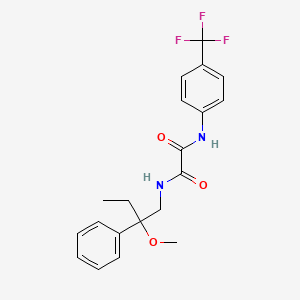

N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

N1-(2-Methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2-substituent: A 4-(trifluoromethyl)phenyl group, known for enhancing metabolic stability and electronic effects via the strong electron-withdrawing trifluoromethyl (-CF₃) group.

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O3/c1-3-19(28-2,14-7-5-4-6-8-14)13-24-17(26)18(27)25-16-11-9-15(10-12-16)20(21,22)23/h4-12H,3,13H2,1-2H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVZJZQFHADJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the 2-methoxy-2-phenylbutyl group: This can be achieved through the reaction of 2-methoxy-2-phenylbutanol with appropriate reagents under controlled conditions.

Introduction of the 4-(trifluoromethyl)phenyl group: This step involves the reaction of a trifluoromethylated phenyl compound with the intermediate formed in the previous step.

Oxalamide formation: The final step involves the coupling of the two intermediates to form the oxalamide linkage, typically using oxalyl chloride or similar reagents under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the oxalamide linkage can produce primary or secondary amines.

Scientific Research Applications

Anticancer Properties

Research indicates that oxalamide derivatives, including N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, exhibit significant anticancer activity. A study highlighted the synthesis of related oxadiazole compounds that demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro . The mechanism of action is believed to involve the disruption of DNA synthesis and repair processes, leading to cell death.

Anti-inflammatory Effects

Oxalamides have been investigated for their anti-inflammatory properties. The compound's structural features, including the trifluoromethyl group, may enhance its interaction with biological targets involved in inflammatory pathways. Preliminary studies suggest that such compounds can modulate cytokine production and reduce inflammation markers in cellular models .

Antimicrobial Activity

The antimicrobial potential of oxalamides has also been explored. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and functional group modifications. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Case Studies

- Synthesis and Characterization : A detailed case study documented the synthesis of oxalamides through a one-pot reaction involving the coupling of amines with oxalic acid derivatives. Characterization was performed using NMR, IR spectroscopy, and mass spectrometry to confirm the structure .

- Biological Evaluation : Another study focused on evaluating the biological activity of synthesized oxalamides against cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly influenced anticancer potency .

Density Functional Theory (DFT)

Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. DFT calculations have been employed to predict molecular geometry, electronic distribution, and stability under various conditions. These studies reveal insights into the compound's reactivity profile and potential interaction sites for biological targets .

Molecular Docking Studies

Molecular docking simulations have been utilized to assess the binding affinity of this compound with specific proteins implicated in cancer progression. These studies suggest that the compound can effectively bind to target sites, potentially leading to therapeutic effects .

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- The branched N1 chain in the target compound may improve membrane permeability compared to linear analogs (e.g., 4-methoxyphenethyl in ) but reduce synthetic yield due to steric hindrance .

- The CF₃ group on N2 is shared with compounds 20 () and 24 (), which exhibit antiviral and enzyme-inhibitory activities, respectively .

Physicochemical Properties

The CF₃ group and methoxy-phenylbutyl chain influence properties such as solubility and melting point:

Contradictions :

- Electron-withdrawing groups (e.g., CF₃) generally improve metabolic stability but may reduce solubility, complicating formulation .

Biological Activity

N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 400.44 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H26F3N2O4 |

| Molecular Weight | 400.44 g/mol |

| IUPAC Name | This compound |

| InChI Key | NDDAWZAFBZOYDF-UHFFFAOYSA-N |

Synthesis

The synthesis of this oxalamide typically involves the reaction between 2-methoxy-2-phenylbutylamine and 4-(trifluoromethyl)phenyl isocyanate. The reaction conditions often require an inert atmosphere and controlled temperature to prevent side reactions, ensuring high yield and purity of the final product.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that oxalamides can inhibit cell proliferation in various cancer cell lines, with IC50 values often in the low micromolar range .

Case Study:

A study evaluated the antitumor effects of oxalamide derivatives on a panel of 11 cancer cell lines, revealing that certain modifications to the oxalamide structure enhance potency. The most effective analogs demonstrated IC50 values as low as 9.4 µM, suggesting that structural variations significantly impact biological activity .

Anticonvulsant Activity

In addition to antitumor properties, related compounds have been investigated for their anticonvulsant effects. For example, the introduction of trifluoromethyl groups has been linked to enhanced anticonvulsant activity in animal models, indicating that similar modifications in this compound could yield beneficial pharmacological effects .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Compounds with similar structures have been shown to act as beta-adrenergic receptor agonists and muscarinic receptor antagonists, which may contribute to their therapeutic effects in various conditions .

Q & A

Q. What are the key considerations for designing a high-yield synthesis protocol for N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide?

- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry and temperature. For analogous oxalamides, a stepwise approach is used: dissolve substituted anilines in THF/water (1:1), add NaOH and triethylamine as a base, and introduce oxalyl chloride at 0°C to prevent side reactions. After warming to room temperature, isolate the product via filtration and wash with HCl, water, and ether . For the target compound, replace 2-fluoro-6-methylaniline with 2-methoxy-2-phenylbutylamine and 4-(trifluoromethyl)aniline. Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this oxalamide derivative?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity. For example:

- ¹H NMR : Look for methoxy protons (δ ~3.2–3.5 ppm), trifluoromethyl-coupled aromatic protons (δ ~7.5–8.0 ppm), and oxalamide NH signals (δ ~10.5 ppm, broad) .

- ¹⁹F NMR : A singlet near δ -120 ppm confirms the CF₃ group .

- HRMS : Calibrate using FAB+ mode; expect [M+H]⁺ matching calculated masses (e.g., C₁₆H₁₅F₂N₂O₂: 305.1102 ).

Advanced Research Questions

Q. How can computational modeling predict the supramolecular interactions of this compound in solid-state structures?

- Methodological Answer : Perform density functional theory (DFT) calculations to optimize geometry and analyze intermolecular interactions (e.g., hydrogen bonds between oxalamide NH and methoxy groups). Compare with experimental X-ray diffraction data from similar compounds (e.g., staggered or eclipsed packing in COFs ). Use software like Mercury or CrystalExplorer to visualize packing motifs and quantify interaction energies.

Q. What strategies address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Conduct systematic comparative studies:

- Control Variables : Standardize assay conditions (e.g., solvent purity, cell lines, incubation time).

- Structural Validation : Confirm batch consistency via NMR and HPLC.

- Meta-Analysis : Cross-reference literature (e.g., highlights resolving contradictions via independent replication ).

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways and identify confounding factors.

Methodological Notes

- Synthesis : Adjust substituent reactivity; trifluoromethyl groups may require inert atmospheres due to electron-withdrawing effects.

- Characterization : Include 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.

- Data Analysis : Use statistical tools (e.g., PCA for spectroscopic data) to distinguish batch variations from genuine structural differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.